L-Iditol

Description

This compound has been reported in Homo sapiens, Daucus carota, and Aeromonas veronii with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

RN refers to L-isome

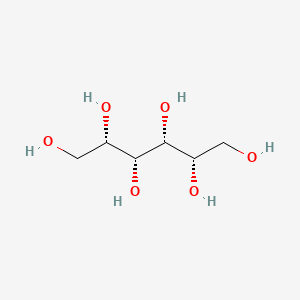

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-UNTFVMJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901337629 | |

| Record name | L-Iditol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white to cream-colored solid; [Acros Organics MSDS], Solid | |

| Record name | Iditol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Iditol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

488-45-9 | |

| Record name | L-Iditol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iditol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Iditol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Iditol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDITOL, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q2H9GC12E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Iditol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of L-Iditol

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Iditol, a naturally occurring hexitol, serves as a valuable building block in chemical synthesis and holds potential in various pharmaceutical and biotechnological applications. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, complete with experimental methodologies and a visualization of its primary metabolic pathway. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are critical for predicting its behavior in various solvents, its stability under different conditions, and its potential for interaction with biological systems.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O₆ | [1][2][3] |

| Molecular Weight | 182.17 g/mol | [1][2][3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 77-80 °C | [3][4][5][6] |

| Boiling Point | 235.55 °C (rough estimate) | [5][7] |

| Density | 1.2393 g/cm³ (rough estimate) | [5][7] |

| pKa (Strongest Acidic) | 12.59 | [8][9] |

| pKa (Strongest Basic) | -3 | [8][9] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | 50 mg/mL (clear, colorless solution) | [3][6][10][11] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble (sonication may be required) | [2][5][7] |

| Methanol | Slightly soluble | [5][7] |

Table 3: Optical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Specific Optical Rotation ([α]D) | -3 ° | c=1, H₂O | [5][7][10] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are based on established analytical techniques for sugar alcohols and related polyols.

Determination of Melting Point (Capillary Method)

The melting point of this compound can be accurately determined using the capillary melting point method, a standard technique for crystalline solids.

Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered this compound. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.[4]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate of 1-2 °C per minute as the melting point is neared.[4]

-

Observation: The sample is observed through the magnifying lens of the apparatus. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.

Measurement of Specific Optical Rotation

The specific optical rotation is a characteristic property of chiral molecules like this compound and is determined using a polarimeter.

Principle: Plane-polarized light is passed through a solution of the chiral substance. The angle to which the plane of polarization is rotated is measured. The specific rotation is calculated based on the observed rotation, concentration, and path length.

Apparatus:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter cell (e.g., 1 dm)

Procedure:

-

Solution Preparation: An accurately weighed sample of this compound (e.g., 100 mg) is dissolved in a precise volume of distilled water (e.g., 10 mL) in a volumetric flask to achieve a known concentration (c).

-

Polarimeter Calibration: The polarimeter is calibrated using a blank solvent (distilled water).

-

Measurement: The polarimeter cell is rinsed and filled with the this compound solution, ensuring no air bubbles are present. The observed rotation (α) is measured.

-

Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Determination of Solubility

The solubility of this compound in various solvents can be determined by the isothermal shake-flask method.

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute is then determined.

Apparatus:

-

Isothermal shaker bath

-

Vials with screw caps

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC with a refractive index detector)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a sealed vial.

-

Equilibration: The vials are placed in an isothermal shaker bath set to a constant temperature (e.g., 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, the agitation is stopped, and the vials are allowed to stand for a period to allow the undissolved solid to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved particles.

-

Concentration Analysis: The concentration of this compound in the filtered solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector.

-

Solubility Expression: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

Metabolic Pathway of this compound

This compound is a participant in the fructose and mannose metabolism pathway.[7] Its primary metabolic conversion is the oxidation to L-sorbose, a reaction catalyzed by the enzyme this compound 2-dehydrogenase (EC 1.1.1.14).[5][7] This enzyme utilizes NAD+ as a cofactor.[7]

Figure 1. Metabolic conversion of this compound to L-Sorbose.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the melting point of this compound using the capillary method.

Figure 2. Workflow for melting point determination.

Conclusion

This technical guide provides essential physicochemical data and standardized experimental protocols for this compound. The presented information is crucial for researchers and professionals in drug development and related scientific fields, enabling a more informed and efficient use of this compound in their work. The clear presentation of data in tables and the visualization of the metabolic pathway and experimental workflows are intended to facilitate easy access and application of this knowledge.

References

- 1. KEGG PATHWAY: Fructose and mannose metabolism - Reference pathway [kegg.jp]

- 2. KEGG PATHWAY: map00051 [genome.jp]

- 3. KEGG PATHWAY: Fructose and mannose metabolism - Homo sapiens (human) + Disease/drug [kegg.jp]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. KEGG PATHWAY: Fructose and mannose metabolism - Homo sapiens (human) [kegg.jp]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Structure and Stereochemistry of L-Iditol

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of L-Iditol. It is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. This document includes detailed experimental protocols for the characterization of this compound and visual representations of its structure and metabolic significance.

Introduction to this compound

This compound is a naturally occurring sugar alcohol (or alditol) and is the L-enantiomer of iditol. As a hexitol, it possesses a six-carbon chain with a hydroxyl group attached to each carbon atom. Its chemical formula is C₆H₁₄O₆.[1] this compound is found in various plants and is also a known human and fungal metabolite.[2] In metabolic pathways, it is a substrate for the enzyme this compound 2-dehydrogenase, which plays a role in fructose and mannose metabolism.[3] Due to its properties as a polyol, it has potential applications in the food industry as a sugar substitute and in the pharmaceutical industry as an excipient.[1]

Physicochemical and Stereochemical Properties

The structural and stereochemical identity of this compound defines its physical and chemical behavior. As a chiral molecule, its optical activity is a key characteristic. The IUPAC name for this compound is (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol, which precisely describes the spatial arrangement of its hydroxyl groups.[3]

Data Presentation: Quantitative Properties of this compound

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O₆ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| IUPAC Name | (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol | [3] |

| CAS Number | 488-45-9 | [1] |

| Appearance | White/Off-White Crystalline Solid | [1] |

| Melting Point | 77 °C | [1] |

| Boiling Point | 235.55°C (rough estimate) | [1] |

| Solubility | Slightly soluble in Water, DMSO, and Methanol | [1] |

| Optical Rotation ([α]D) | -3 ° (c=1, H₂O) | [1] |

Structural Visualization

The following diagrams illustrate the chemical structure and a key metabolic reaction of this compound.

Metabolic Pathway Involvement

This compound is a key intermediate in the polyol pathway, where it is oxidized by this compound 2-dehydrogenase (also known as sorbitol dehydrogenase) to L-sorbose.[2][3] This reaction is a part of the broader fructose and mannose metabolism.[3]

Experimental Protocols

The structural elucidation and characterization of this compound rely on several analytical techniques. Below are detailed protocols for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the chemical structure of this compound in solution by providing information about the connectivity and stereochemistry of its atoms.

-

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its structure and stereochemical configuration.

-

Equipment and Materials:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

This compound sample

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

Pipettes and vials

-

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of D₂O in a clean vial. Vortex briefly to ensure complete dissolution.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Use a pulse program with water suppression if using D₂O.

-

Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Typical parameters: spectral width of 200 ppm, 1024 or more scans (due to lower natural abundance of ¹³C), relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish H-H correlations and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the ¹H signals and assign peaks based on chemical shifts, coupling constants, and correlations from 2D spectra to confirm the (2S,3R,4R,5S) stereochemistry.

-

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and conformational details.

-

Objective: To determine the three-dimensional crystal structure of this compound.

-

Equipment and Materials:

-

Single-crystal X-ray diffractometer

-

Goniometer head and mounting loops

-

Cryostream for low-temperature data collection

-

High-purity this compound

-

Crystallization solvents (e.g., water, ethanol, isopropanol)

-

Crystallization plates (e.g., hanging drop or sitting drop vapor diffusion)

-

-

Protocol:

-

Crystallization:

-

Prepare a saturated solution of this compound in a suitable solvent or solvent mixture.

-

Set up crystallization trials using vapor diffusion. A common method is to place a drop of the this compound solution on a coverslip and invert it over a well containing a precipitant solution (e.g., a higher concentration of a miscible solvent like ethanol).

-

Allow the setup to equilibrate at a constant temperature (e.g., 4°C or room temperature) until single crystals form (days to weeks).

-

-

Crystal Mounting:

-

Carefully select a well-formed single crystal (typically >0.1 mm in all dimensions) under a microscope.

-

Mount the crystal on a loop, often coated with a cryoprotectant (e.g., paratone-N oil or glycerol) to prevent ice formation.

-

Flash-cool the crystal in the cryostream (typically at 100 K).

-

-

Data Collection:

-

Mount the crystal on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Data Processing:

-

Integrate the diffraction spots to determine their intensities.

-

Scale and merge the data to create a final reflection file.

-

-

Structure Solution and Refinement:

-

Solve the phase problem using direct methods or other algorithms to generate an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the model against the experimental data to improve the fit and obtain the final structure, including atomic coordinates, bond lengths, and angles.

-

-

Polarimetry

Polarimetry is used to measure the optical rotation of a chiral substance, which is a fundamental property for distinguishing between enantiomers.

-

Objective: To measure the specific rotation of this compound and confirm its enantiomeric identity.

-

Equipment and Materials:

-

Polarimeter

-

Sample cell (typically 1 decimeter in path length)

-

Sodium lamp (for D-line at 589 nm)

-

Analytical balance

-

Volumetric flask

-

This compound sample

-

Solvent (e.g., deionized water)

-

-

Protocol:

-

Instrument Warm-up: Turn on the polarimeter and the sodium lamp and allow them to warm up for at least 10-15 minutes for stabilization.

-

Sample Preparation:

-

Accurately weigh a precise amount of this compound (e.g., 100 mg).

-

Dissolve the sample in a precise volume of deionized water (e.g., 10 mL in a volumetric flask) to obtain a known concentration (c, in g/mL).

-

-

Blank Measurement:

-

Fill the polarimeter cell with the pure solvent (deionized water).

-

Place the cell in the polarimeter and take a reading. This is the zero or blank reading.

-

-

Sample Measurement:

-

Rinse the cell with a small amount of the this compound solution and then fill it completely, ensuring no air bubbles are present.

-

Place the sample cell in the polarimeter and measure the observed angle of rotation (α).

-

-

Calculation of Specific Rotation:

-

Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

The temperature and wavelength should also be reported (e.g., [α]²⁰D). A negative value confirms the levorotatory nature of this compound.

-

-

References

An In-depth Technical Guide to the Natural Sources and Occurrence of L-Iditol

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Iditol, a six-carbon sugar alcohol, is a naturally occurring polyol with significant implications in various biological systems. As a metabolite in both fungal and human pathways, its presence and concentration are of interest to researchers in metabolism, microbiology, and drug development. This technical guide provides a comprehensive overview of the natural sources and occurrence of this compound, methods for its analysis, and its metabolic context. While this compound is found in a variety of natural sources, quantitative data on its concentration in plants and animals is limited, with microbial fermentation processes offering a more characterized and quantifiable source. This guide consolidates the available scientific information, presenting it in a structured format with detailed experimental protocols and visual representations of metabolic pathways to aid in further research and application.

Natural Sources and Occurrence

This compound is distributed across the biological kingdoms, from microorganisms to plants and humans.

Microbial Sources

Certain microorganisms are notable producers of this compound. The yeast Saccharomyces cerevisiae is known to produce this compound as a metabolite[1]. Several species of the yeast genus Candida have been identified as efficient producers of this compound through the hydrogenation of L-sorbose. Notably, Candida intermedia has been shown to produce optically pure this compound[2][3]. Another yeast, Candida boidinii (Kloeckera sp. No. 2201), can also be used for the production of this compound from D-sorbitol[4]. The bacterium Aeromonas veronii has also been reported to be associated with this compound[1].

Plant Sources

This compound has been detected in a variety of plant species, although often in unquantified amounts. It has been reported in carrots (Daucus carota)[1]. Other plant sources where this compound has been identified include saffrons, adzuki beans, custard apples, and peppers (Capsicum frutescens)[5][6]. It has also been detected in boysenberries, pecan nuts, tea leaf willows, cassava, and tea[6]. The fruit of the service tree (sorbs) contains small quantities of this compound, historically referred to as sorbieritol[7].

Animal and Human Occurrence

This compound is a human metabolite and has been detected in various biological fluids. It is found in blood, urine, and feces[5]. Its presence in human metabolism is linked to the polyol pathway and the metabolism of fructose and mannose[2][3][8].

Quantitative Data

Quantitative data on this compound concentrations in natural sources, particularly plants, are scarce in the available literature. Most studies report its detection without specifying the concentration[5][6]. However, quantitative data is available for microbial production processes.

| Source | Matrix | Concentration/Yield | Reference |

| Candida intermedia | Culture Broth | 50 g/L of this compound from 150 g/L of L-sorbose (33.3% yield) | [2] |

| Gluconobacter oxydans ATCC 19357 Fermentation | Fermentation Broth | A mixture containing 55% this compound and 45% L-sorbose was produced from a starting mixture of D-sorbitol and this compound. | [9] |

Experimental Protocols

This section provides detailed methodologies for the production, purification, and analysis of this compound.

Microbial Production of this compound using Candida intermedia

This protocol is based on the findings of Ogawa et al. (1983)[2][3].

Objective: To produce optically pure this compound through the fermentation of L-sorbose by Candida intermedia.

Materials:

-

Candida intermedia strain

-

Culture medium: 15% (w/v) L-sorbose, 0.5% yeast extract, 0.5% peptone, 0.5% malt extract.

-

Fermentor

-

Centrifuge

-

Analytical equipment for monitoring substrate and product concentrations (e.g., HPLC).

Procedure:

-

Inoculum Preparation: Cultivate Candida intermedia in a suitable seed medium until a sufficient cell density is reached.

-

Fermentation: Inoculate the production medium (15% L-sorbose) with the seed culture. The fermentation is carried out for 5 days.

-

Monitoring: Monitor the consumption of L-sorbose and the production of this compound throughout the fermentation process using an appropriate analytical method like HPLC.

-

Harvesting: After 5 days, or when L-sorbose is depleted, harvest the culture broth by centrifugation to separate the yeast cells.

-

Product Recovery: The supernatant containing this compound can then be subjected to purification steps. The reported yield is approximately 50 g of this compound per liter of culture broth.

Purification of this compound by Chromatography

This protocol is derived from patent literature describing the separation of this compound from L-sorbose[4][9][10].

Objective: To purify this compound from a mixture containing L-sorbose using chromatographic techniques.

Materials:

-

Syrup containing a mixture of this compound and L-sorbose.

-

Chromatography column.

-

Cation-exchange resin (e.g., sulfonated polystyrene resin in calcium form).

-

Eluent (e.g., deionized water).

-

Fraction collector.

-

Analytical equipment for fraction analysis (e.g., HPLC).

Procedure:

-

Column Packing: Pack the chromatography column with the cation-exchange resin.

-

Sample Loading: Load the syrup containing the this compound and L-sorbose mixture onto the column.

-

Elution: Elute the column with deionized water at a controlled flow rate.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Fraction Analysis: Analyze the collected fractions for their this compound and L-sorbose content. This compound is typically more strongly retained by the resin than L-sorbose.

-

Pooling and Concentration: Pool the fractions highly enriched in this compound (typically >95% purity) and concentrate them to obtain pure this compound.

Extraction and Analysis of this compound from Plant Tissues by GC-MS

This protocol is a general method for the analysis of polyols in plant tissues and can be adapted for this compound[11].

Objective: To extract and quantify this compound from plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Plant tissue sample.

-

Mortar and pestle or homogenizer.

-

Methanol (80%).

-

Internal standard (e.g., Ribitol).

-

Ultrasonicator.

-

Centrifuge.

-

Nitrogen gas evaporator.

-

Derivatization agent (e.g., MSTFA - N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

-

GC-MS system with a suitable column (e.g., HP-5).

Procedure:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

-

Extraction:

-

To a known weight of the powdered tissue, add 80% methanol and the internal standard.

-

Sonicate the mixture for approximately 5 minutes to enhance extraction efficiency.

-

Centrifuge the mixture to pellet the solid debris.

-

-

Supernatant Collection: Carefully collect the supernatant.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.

-

Derivatization: Add the derivatization agent (MSTFA) to the dried extract and heat to convert the polyols into their volatile trimethylsilyl (TMS) derivatives.

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the components on the capillary column using an appropriate temperature program.

-

Identify this compound-TMS based on its retention time and mass spectrum compared to a pure standard.

-

Quantify the amount of this compound based on the peak area relative to the internal standard.

-

Signaling Pathways and Experimental Workflows

This compound plays a role in the polyol pathway, which is interconnected with fructose and mannose metabolism[2][3][8]. The key enzyme in this compound metabolism is this compound 2-dehydrogenase (also known as sorbitol dehydrogenase), which catalyzes the reversible oxidation of this compound to L-sorbose.

This compound Metabolic Pathway

The following diagram illustrates the central reaction catalyzed by this compound 2-dehydrogenase and its connection to other metabolic pathways.

Caption: The metabolic conversion of this compound to L-Sorbose.

Experimental Workflow for this compound Production and Purification

The following diagram outlines the general workflow from microbial fermentation to the purification of this compound.

Caption: Workflow for microbial production and purification of this compound.

Conclusion

This compound is a naturally occurring sugar alcohol with a widespread but often unquantified presence in the biological world. While its detection in various plants suggests a role in plant metabolism, the most characterized and quantifiable sources are microbial fermentation processes. The detailed protocols provided in this guide for production, purification, and analysis offer a solid foundation for researchers. The elucidation of its metabolic pathway, centered around this compound 2-dehydrogenase, provides a framework for understanding its physiological significance. Further research is warranted to quantify the natural occurrence of this compound in various organisms and to fully explore its potential applications in drug development and other scientific fields. The methodologies and information presented herein are intended to facilitate these future investigations.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. What does this compound 2-dehydrogenase mean? [definitions.net]

- 3. D-iditol 2-dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0011632) [hmdb.ca]

- 6. Showing Compound this compound (FDB028331) - FooDB [foodb.ca]

- 7. researchgate.net [researchgate.net]

- 8. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. EP1647540B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

L-Iditol: A Comprehensive Technical Guide for Researchers

Introduction

L-Iditol (CAS No: 488-45-9), a naturally occurring sugar alcohol, is a hexitol that has garnered interest in various scientific fields, particularly in metabolic studies and as a potential intermediate in chemical synthesis.[1][2][3] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis and purification protocols, analytical methods, and its role in biological pathways. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound.

Chemical and Physical Properties

This compound, with the molecular formula C₆H₁₄O₆, is the L-enantiomer of iditol.[1][4] It is also known by synonyms such as Sorbierit and L-Idit.[5][6] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 488-45-9 | [1][4][5] |

| Molecular Formula | C₆H₁₄O₆ | [1][4][5] |

| Molecular Weight | 182.17 g/mol | [1][4][5] |

| IUPAC Name | (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol | [1][4] |

| Appearance | White/Crystalline Powder | [5] |

| Melting Point | 78-80 °C | [2] |

| Solubility | Soluble in DMSO (Slightly, Sonicated), Methanol (Slightly), Water (Slightly, Sonicated) | [5] |

| Storage Temperature | 2-8°C (short term), -20°C (long term) | [4][5] |

Synthesis and Purification

The production of high-purity this compound primarily involves the reduction of L-sorbose, which can be achieved through fermentation or enzymatic processes, followed by chromatographic purification.

Experimental Protocol: Production of this compound via Fermentation and Chromatographic Purification

This protocol is based on methodologies described in patent literature for the industrial production of this compound.[1][2][4][7]

Objective: To produce high-purity this compound from a mixture of D-sorbitol and this compound.

Materials:

-

A fermentation medium containing:

-

Mixture of D-sorbitol and this compound: 100 to 200 g/L

-

Organic nitrogen source (e.g., corn-steep liquor or yeast extract): 2 g/L

-

KH₂PO₄: 1 to 3 g/L

-

MgSO₄·7H₂O: 1 to 2 g/L

-

-

Culture of Gluconobacter oxydans ATCC 19357

-

Chromatography column packed with a suitable resin

-

Eluent (e.g., deionized water)

-

Filtration apparatus

-

Decolorizing agent (e.g., granular activated carbon)

-

Ion exchange resins

Methodology:

-

Preparation of the Starting Mixture: A mixture of D-sorbitol and this compound is obtained by the catalytic hydrogenation of a 40% L-sorbose solution using a Raney nickel catalyst under neutral pH conditions.[2][4]

-

Fermentation:

-

Prepare the fermentation medium with the D-sorbitol and this compound mixture.

-

Inoculate the medium with Gluconobacter oxydans. This microorganism selectively oxidizes D-sorbitol to L-sorbose, leaving the this compound largely unchanged.[1][2]

-

Maintain the fermentation under appropriate conditions of temperature and aeration until the desired conversion of D-sorbitol to L-sorbose is achieved.

-

-

Initial Purification:

-

After fermentation, purify the resulting syrup by filtration to remove microbial cells.[2][4]

-

Decolorize the filtered syrup using granular activated carbon.[2][4]

-

Demineralize the syrup by passing it through ion exchange resins.[2][4]

-

Concentrate the purified syrup to a solids content of approximately 50%.[2][4]

-

-

Chromatographic Separation:

-

Subject the concentrated syrup, containing a mixture of this compound and L-sorbose, to chromatographic treatment.[1][7]

-

This separation yields at least two fractions: one highly enriched in this compound (Fraction X1) and another highly enriched in L-sorbose (Fraction X2).[1][7] The this compound-rich fraction can achieve a purity of 80% to 99.9%.[2]

-

-

Final Processing: The this compound-rich fraction can be further concentrated and crystallized to obtain a high-purity solid product.

Analytical Methods

The characterization and quantification of this compound can be performed using various analytical techniques.

Table 2: Analytical Methods for this compound

| Method | Description | Reference |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR are used to elucidate the structure of this compound. Specific chemical shifts can confirm the identity and purity of the compound. | [3] |

| High-Performance Liquid Chromatography (HPLC) | HPLC is a common method for the quantification of this compound, particularly in complex mixtures such as fermentation broths or biological samples. | [8] |

| Gas Chromatography (GC) | GC can be used for the analysis of this compound, often after derivatization to increase its volatility. It is also used to assess purity. | [2] |

Biological Role and Signaling Pathways

This compound is a metabolite found in a variety of organisms, from fungi to humans.[3] It plays a role in the polyol pathway, which is implicated in the metabolism of fructose and mannose.[6][9]

This compound Metabolism

The key enzymatic reaction involving this compound is its oxidation to L-sorbose, catalyzed by This compound 2-dehydrogenase (EC 1.1.1.14), also known as sorbitol dehydrogenase.[6][10] This reaction is NAD⁺-dependent.

The reaction is as follows: this compound + NAD⁺ ⇌ L-Sorbose + NADH + H⁺[6]

This enzyme also acts on other sugar alcohols, such as D-glucitol (sorbitol), converting it to D-fructose.[10]

Below is a DOT script representation of the metabolic conversion of this compound.

Caption: Metabolic conversion of this compound to L-Sorbose.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the production and analysis of this compound.

Caption: Experimental workflow for this compound production and analysis.

References

- 1. CA2522691C - Process for preparing this compound - Google Patents [patents.google.com]

- 2. US7674381B2 - Method for preparing this compound - Google Patents [patents.google.com]

- 3. This compound | C6H14O6 | CID 5460044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP1647540B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0011632) [hmdb.ca]

- 6. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. ES2304168T3 - L-ILITOL PREPARATION PROCEDURE. - Google Patents [patents.google.com]

- 8. ENZYMATIC SYNTHESIS OF XYLITOL | National Agricultural Library [nal.usda.gov]

- 9. D-iditol 2-dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. This compound 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]

The Unseen Player: A Technical Guide to the Role of L-Iditol in Fungal Metabolism

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Polyols, or sugar alcohols, are crucial molecules in fungal physiology, acting as carbon storage reserves, osmolytes, and agents for stress mitigation. While mannitol, glycerol, and arabitol are extensively studied, the role of other polyols like L-iditol has remained less defined. This technical guide synthesizes the current understanding of this compound's metabolic pathways, the enzymes governing its synthesis and degradation, and its integration within the broader context of fungal stress response networks. By providing a detailed overview of its biochemistry, alongside relevant experimental protocols and quantitative data, this document aims to illuminate the significance of this compound and propose new avenues for research and therapeutic development.

Introduction to Polyols and this compound in Fungi

Fungi produce and accumulate a variety of polyols, which serve multiple physiological functions. These compounds act as significant carbon and energy stores, readily mobilized when primary carbon sources are scarce.[1] They are also vital for protecting cells against osmotic stress and damage from reactive oxygen species (ROS).[1][2] The most abundant polyols in fungi include mannitol, glycerol, and erythritol.[1][3]

This compound, a six-carbon sugar alcohol and an epimer of D-sorbitol, is another such polyol found in fungal metabolic pathways. While not as universally abundant as mannitol, its presence and the activity of its related enzymes indicate a specific, albeit less characterized, role in fungal carbon metabolism and stress adaptation. Understanding the this compound pathway offers a more complete picture of the metabolic flexibility that allows fungi to thrive in diverse and often hostile environments.

Metabolic Pathways of this compound

The metabolism of this compound in fungi involves a straightforward, reversible pathway that connects it to the central carbon metabolism via the ketose L-sorbose. This pathway is primarily governed by oxidoreductases.

Anabolism: Synthesis of this compound

The primary route for this compound synthesis in fungi is the reduction of L-sorbose. This reaction is catalyzed by an NAD(P)H-dependent reductase. Studies with yeast species, particularly from the genus Candida, have demonstrated the capacity to produce optically pure this compound by hydrogenating L-sorbose, highlighting the existence of specific enzymes for this conversion.[4][5]

Catabolism: Degradation of this compound

This compound is catabolized through oxidation to L-sorbose. This reaction is catalyzed by This compound 2-dehydrogenase (EC 1.1.1.14), an enzyme also known as sorbitol dehydrogenase (SDH).[6][7][8] This enzyme utilizes NAD+ as a cofactor. The resulting L-sorbose can then be phosphorylated by a kinase to L-sorbose-1-phosphate, which can subsequently enter the pentose phosphate pathway for further metabolism. This connects this compound degradation directly to the central energy-generating pathways of the cell.

Integration with D-Glucuronate Catabolism

In the filamentous fungus Aspergillus niger, a novel pathway for the catabolism of D-glucuronate has been identified which involves the formation of L-idonate, the corresponding sugar acid of this compound.[9][10] This pathway proceeds through a 2-keto-L-gulonate reductase that produces L-idonate. While this pathway does not directly involve this compound, it underscores the presence and activity of enzymes capable of acting on substrates with an "ido-" configuration, suggesting a broader metabolic context for these molecules in fungi.

Key Enzymes in this compound Metabolism

The turnover of this compound is primarily controlled by two types of enzymes: reductases for its synthesis and dehydrogenases for its catabolism.

-

This compound 2-Dehydrogenase (SDH) (EC 1.1.1.14): This is the most critical enzyme in this compound catabolism. It is a member of the medium-chain dehydrogenase/reductase protein family and typically uses NAD+ as an electron acceptor.[8] In Aspergillus niger, the sorbitol dehydrogenase gene (sdhA) is essential for D-sorbitol catabolism and is upregulated in the presence of D-galactose, galactitol, and D-sorbitol.[7] This enzyme exhibits broad substrate specificity, acting on various polyols, but its activity on this compound connects it to this specific metabolic route.[8][11]

-

L-Sorbose Reductase: The enzymes responsible for the reduction of L-sorbose to this compound are less characterized. However, functional studies in Candida species confirm their activity.[4] These are likely NADPH- or NADH-dependent enzymes, contributing to the regeneration of NADP+ or NAD+ and thus playing a role in maintaining cellular redox balance.

Biological Role and Signaling Context

While this compound itself has not been identified as a signaling molecule, its metabolism is intrinsically linked to the broader fungal stress response, particularly the pathways governing osmotic and oxidative stress.

Polyol synthesis is a key output of stress signaling pathways like the High-Osmolarity Glycerol (HOG) pathway.[12] When fungal cells encounter high osmotic conditions, the HOG pathway is activated, leading to the accumulation of intracellular glycerol to counteract the external water potential. It is plausible that the regulation of this compound and other polyols is integrated into these networks. The upregulation of the sdhA gene in A. niger in response to various polyols suggests that its expression is controlled by the availability of carbon sources and likely by cellular stress conditions.[7] Therefore, this compound likely functions as part of the collective pool of polyols that provide a rapid, flexible response to environmental challenges.

Quantitative Data on this compound Metabolism

Quantitative data provides essential parameters for metabolic modeling and understanding pathway efficiency. Below are key findings from studies on this compound-related processes in fungi.

Table 1: Enzyme Kinetics of Sorbitol Dehydrogenase (SdhA) from Aspergillus niger

| Substrate | Km (mM) | Vmax (U/mg) |

|---|---|---|

| D-Sorbitol | 50 ± 5 | 80 ± 10 |

Data sourced from Koivistoinen et al. (2012).[7]

Table 2: Microbial Production of this compound

| Organism | Substrate | Product Concentration | Yield | Fermentation Time |

|---|---|---|---|---|

| Candida intermedia | L-Sorbose (150 g/L) | This compound (50 g/L) | 35% | 5 days |

Data sourced from Ogawa et al. (1983).[4]

Experimental Protocols

Reproducible and standardized methods are critical for studying fungal metabolism. The following sections outline core protocols for investigating this compound pathways.

Protocol 1: Spectrophotometric Assay for this compound 2-Dehydrogenase Activity

This protocol measures the activity of this compound 2-dehydrogenase by monitoring the rate of NAD+ reduction to NADH.

-

Principle: The enzyme catalyzes the oxidation of this compound to L-sorbose, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is directly proportional to the enzyme's activity.[8]

-

Reagents:

-

100 mM Tris-HCl buffer (pH 8.5-9.0)

-

10 mM NAD+ solution

-

200 mM this compound solution

-

Fungal cell-free extract (prepared by sonication or glass bead disruption of mycelia followed by centrifugation)

-

-

Procedure:

-

In a 1 mL cuvette, combine 850 µL of Tris-HCl buffer, 100 µL of NAD+ solution, and 20 µL of the cell-free extract.

-

Incubate at 30°C for 5 minutes to allow for the measurement of any background NADH production.

-

Initiate the reaction by adding 30 µL of the this compound solution.

-

Immediately begin monitoring the change in absorbance at 340 nm over 5-10 minutes using a spectrophotometer.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M-1cm-1). One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

-

Protocol 2: Quantification of Intracellular this compound by HPLC

This method allows for the accurate measurement of this compound concentrations within the fungal cell.

-

Principle: Fungal metabolites are extracted and separated using high-performance liquid chromatography (HPLC). Polyols are then detected and quantified using a refractive index (RI) detector.[13]

-

Procedure:

-

Cell Harvesting: Grow fungal cultures to the desired phase and harvest mycelia by vacuum filtration. Quickly wash with ice-cold water to remove extracellular medium.

-

Metabolite Extraction:

-

Immediately quench metabolism by freezing the mycelia in liquid nitrogen.

-

Lyophilize the frozen biomass to determine dry weight.

-

Extract metabolites by adding a defined volume of a chloroform:methanol:water (1:3:1) mixture to the dried biomass.

-

Vortex vigorously and incubate at 60°C for 30 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject the sample onto an HPLC system equipped with a suitable column for sugar analysis (e.g., Aminex HPX-87H) and an RI detector.

-

Use a mobile phase of dilute sulfuric acid (e.g., 5 mM) at a constant flow rate.

-

Quantify this compound concentration by comparing the peak area to a standard curve generated with known concentrations of pure this compound.

-

-

Protocol 3: Workflow for Gene Function Analysis via Deletion

This workflow describes the process of deleting a target gene (e.g., sdhA) to confirm its role in this compound metabolism.

Conclusion and Future Directions

This compound represents a functionally relevant, yet understudied, component of the fungal polyol pool. Its metabolism is directly linked to central carbon pathways and is likely co-regulated with major stress response networks. The key enzyme in its catabolism, this compound 2-dehydrogenase (sorbitol dehydrogenase), is well-documented, but the specific reductases responsible for its synthesis remain to be fully characterized.

Future research should focus on:

-

Metabolomic Profiling: Quantifying intracellular this compound levels across a wider range of fungal species and under diverse environmental stress conditions (osmotic, oxidative, thermal) to clarify its specific contribution to fungal fitness.

-

Enzyme Discovery and Characterization: Identifying and characterizing the specific L-sorbose reductases that synthesize this compound to understand their kinetics, cofactor requirements, and regulation.

-

Regulatory Networks: Investigating the transcriptional regulation of this compound metabolic genes to determine how they are integrated with known signaling pathways like the HOG and CWI pathways.

A deeper understanding of these "minor" polyol pathways could reveal novel targets for antifungal drug development. Inhibiting the metabolic flexibility that polyols provide may represent an effective strategy for compromising fungal viability, particularly in pathogenic species where stress adaptation is critical for virulence.

References

- 1. Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mannitol metabolism during pathogenic fungal-host interactions under stressed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Microbial Production of Optically Pure this compound by Yeast Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial Production of Optically Pure this compound by Yeast Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polyol metabolism in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sorbitol dehydrogenase of Aspergillus niger, SdhA, is part of the oxido-reductive D-galactose pathway and essential for D-sorbitol catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzyme Activity Measurement for this compound 2-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 9. A novel pathway for fungal D-glucuronate catabolism contains an L-idonate forming 2-keto-L-gulonate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel pathway for fungal D-glucuronate catabolism contains an L-idonate forming 2-keto-L-gulonate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection and Characterization of Sorbitol Dehydrogenase from Apple Callus Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A rapid HPLC protocol for detection of polyols and trehalose | Scilit [scilit.com]

L-Iditol as a Human Metabolite: A Technical Guide

Abstract

L-Iditol, a naturally occurring sugar alcohol, is an endogenous human metabolite primarily involved in the polyol (sorbitol) pathway. This document provides a comprehensive technical overview of this compound's role in human metabolism, including its biochemical pathways, the key enzyme responsible for its conversion, this compound 2-dehydrogenase (sorbitol dehydrogenase), and its potential implications in health and disease. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data where available.

Introduction

This compound is the L-enantiomer of iditol and belongs to the class of sugar alcohols, which are hydrogenated forms of carbohydrates.[1] It is present in various living organisms, from fungi to humans.[2] In human metabolism, this compound is a key intermediate in the polyol pathway, where it is interconverted with L-sorbose. This pathway is significant in fructose and mannose metabolism.[3] The primary enzyme governing this reaction is this compound 2-dehydrogenase, also known as sorbitol dehydrogenase (SDH) (EC 1.1.1.14).[3] Due to its metabolic position, this compound and its associated enzymatic pathway are of interest in various physiological and pathological states, including diabetes and liver conditions.

This compound Metabolism and Signaling Pathway

The metabolism of this compound is intrinsically linked to the polyol pathway, a two-step metabolic route that converts glucose to fructose.

-

Step 1: Glucose to Sorbitol: Aldose reductase catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.

-

Step 2: Sorbitol to Fructose: this compound 2-dehydrogenase (sorbitol dehydrogenase) then oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.[3]

This compound is a stereoisomer of sorbitol (D-glucitol) and is also a substrate for this compound 2-dehydrogenase, which converts it to L-sorbose.[3][4] This pathway is particularly active in tissues such as the liver and seminal vesicles.[5]

Metabolic Pathway Diagram

References

- 1. elkbiotech.com [elkbiotech.com]

- 2. This compound | C6H14O6 | CID 5460044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. This compound 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 5. Enzyme Activity Measurement for this compound 2-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

An In-depth Technical Guide to the Core Differences Between L-Iditol and D-Iditol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereoisomers L-Iditol and D-Iditol, focusing on their distinct chemical, physical, and biological properties. The information is tailored for professionals in research and development who require a comprehensive understanding of these sugar alcohols for applications in metabolic studies, drug formulation, and chemical synthesis.

Introduction: The Stereochemistry of Iditol

Iditol (C₆H₁₄O₆) is a hexitol, or sugar alcohol, and exists as two enantiomers: this compound and D-Iditol.[1][2] These molecules share the same chemical formula and connectivity but are non-superimposable mirror images of each other. This difference in stereochemistry, specifically the spatial arrangement of the hydroxyl (-OH) groups along the carbon backbone, is the fundamental reason for their distinct biological activities and metabolic fates.

Chemical and Physical Properties

The quantitative chemical and physical properties of this compound and D-Iditol are summarized below. While many physical constants are similar due to their enantiomeric relationship, their interaction with chiral environments, such as enzymes, differs significantly.

| Property | This compound | D-Iditol |

| IUPAC Name | (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol[1] | (2R,3S,4S,5R)-Hexane-1,2,3,4,5,6-hexol[3] |

| CAS Number | 488-45-9[1] | 25878-23-3[4] |

| Molecular Formula | C₆H₁₄O₆[1] | C₆H₁₄O₆[4] |

| Molecular Weight | 182.17 g/mol [1] | 182.17 g/mol [3] |

| Melting Point | 78-80 °C | 74.0 to 78.0 °C |

| Appearance | White to off-white crystalline solid[5][6] | White to almost white powder/crystal[7] |

| Solubility | Soluble in water (50 mg/mL), DMSO[8] | Soluble in water (5 mg/ml), DMSO (2 mg/ml), PBS (pH 7.2) (5 mg/ml)[3][4] |

| InChI Key | FBPFZTCFMRRESA-UNTFVMJOSA-N[8] | FBPFZTCFMRRESA-ZXXMMSQZSA-N[4] |

| Specific Rotation [α]D | -3° (c=1, H₂O)[6] | +2.0 to +5.0° (c=1, H₂O) |

Biological and Metabolic Distinctions

The primary differences between this compound and D-Iditol emerge from their interactions with biological systems, particularly enzymes that exhibit stereospecificity.

-

This compound: This enantiomer is a metabolite found in both humans and fungi.[1] It plays a role in the polyol pathway, where it is a substrate for this compound 2-dehydrogenase (also known as sorbitol dehydrogenase), an enzyme that catalyzes its oxidation to L-sorbose.[9][10] This reaction is a part of fructose and mannose metabolism.[9] Due to its slow metabolism and low glycemic index, this compound has been investigated for applications in diabetes management and as a potential prebiotic.[8]

-

D-Iditol: D-Iditol is primarily known as a fungal metabolite.[11] It serves as a substrate for the enzyme D-iditol 2-dehydrogenase, which converts it to D-sorbose.[12][13] Its accumulation has been noted in cases of galactokinase deficiency.[11] Research has also pointed to potential antitumor activity and its function as an inhibitor of glucosidase I, an enzyme involved in glycoprotein processing.[4][12]

The metabolic pathways for this compound and D-Iditol are distinct enzymatic reactions catalyzed by their respective stereospecific dehydrogenases.

The following diagram illustrates the core distinctions in the biological context and potential applications of this compound and D-Iditol.

Experimental Protocols

This section details methodologies for the synthesis and analysis of iditol isomers, compiled from various sources.

This protocol describes a method for producing this compound through the fermentation of a D-sorbitol mixture, followed by chromatographic purification.[14]

-

Inoculum Preparation: Prepare a 20-hour preculture of a microorganism from the genus Acetobacter or Gluconobacter (e.g., Gluconobacter oxydans).

-

Fermentation Medium: Prepare a culture medium with the following composition:

-

Mixture of D-sorbitol and this compound: 100 to 200 g/L

-

Organic nitrogen (e.g., yeast extract): 2 g/L

-

KH₂PO₄: 1 to 3 g/L

-

MgSO₄·7H₂O: 1 to 2 g/L

-

-

Fermentation:

-

Sterilize the fermentation medium in a fermenter.

-

Inoculate the medium with approximately 10% (v/v) of the prepared preculture.

-

During fermentation, the microorganism will stereospecifically convert D-sorbitol into L-sorbose, while this compound remains unchanged. This results in a syrup containing a mixture of this compound and L-sorbose.

-

-

Chromatographic Separation:

-

Subject the resulting syrup to chromatographic treatment (e.g., on a calcium or sodium ion exchange resin).

-

This process separates the mixture into at least two fractions: one highly enriched in this compound (80-99.9%) and another enriched in L-sorbose.

-

-

Purification: The this compound enriched fraction can be further purified through crystallization to obtain high-purity this compound.

This protocol is based on the microbial conversion of D-sorbose to D-iditol.[4][11]

-

Microorganism: Utilize a yeast strain capable of converting D-sorbose to D-iditol, such as Rhodotorula rubra RY10.

-

Culture Conditions: Cultivate the selected yeast strain in a suitable medium containing D-sorbose as the primary carbon source.

-

Conversion: During incubation, the yeast will enzymatically reduce D-sorbose to produce D-Iditol.

-

Extraction and Purification:

-

After the conversion process, separate the cells from the culture medium.

-

Extract D-Iditol from the supernatant.

-

Purify the extracted D-Iditol using techniques such as column chromatography to isolate the final product.

-

This protocol outlines a general method for the separation and quantification of sugar alcohols like iditol using High-Performance Liquid Chromatography with Refractive Index detection.[15][16]

-

System: Waters Arc HPLC System with a 2414 Refractive Index (RI) Detector.

-

Column: Atlantis Premier BEH Z-HILIC Column (dimensions appropriate for the separation, e.g., 4.6 x 150 mm, 2.5 µm).

-

Mobile Phase: An isocratic mobile phase is required for RI detection. A typical mobile phase for HILIC separation of sugar alcohols would be a mixture of acetonitrile and water (e.g., 80:20 v/v) with a suitable buffer if needed.

-

Method Parameters:

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 30-40 °C

-

RI Detector Temperature: Matched to column temperature.

-

Injection Volume: 5-20 µL

-

-

Sample Preparation: Dissolve samples containing iditol in the mobile phase, filter through a 0.22 µm syringe filter, and inject into the HPLC system.

-

Quantification: Create a calibration curve using standards of pure this compound and D-Iditol. Quantify the amount of each isomer in the sample by comparing peak areas to the calibration curve.

Conclusion

While this compound and D-Iditol are chemically similar as enantiomers, their stereochemical differences lead to distinct biological roles and metabolic pathways. This compound is an endogenous human metabolite involved in the polyol pathway, whereas D-Iditol is primarily a fungal metabolite with unique inhibitory properties. A thorough understanding of these differences is crucial for researchers in drug development, metabolic engineering, and food science, enabling the targeted application of each isomer based on its specific bioactivity.

References

- 1. This compound | C6H14O6 | CID 5460044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-Iditol | 25878-23-3 [chemicalbook.com]

- 3. adipogen.com [adipogen.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Cas 488-45-9,this compound | lookchem [lookchem.com]

- 6. This compound CAS#: 488-45-9 [amp.chemicalbook.com]

- 7. CAS 25878-23-3: D-Iditol | CymitQuimica [cymitquimica.com]

- 8. Buy this compound | 488-45-9 | >98% [smolecule.com]

- 9. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. This compound 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Buy D-Iditol | 25878-23-3 [smolecule.com]

- 13. D-iditol 2-dehydrogenase - Wikipedia [en.wikipedia.org]

- 14. CA2522691C - Process for preparing this compound - Google Patents [patents.google.com]

- 15. waters.com [waters.com]

- 16. newfoodmagazine.com [newfoodmagazine.com]

A Technical Guide to High-Purity L-Iditol for Researchers

For Immediate Release: November 20, 2025

This document provides a comprehensive technical overview of high-purity L-Iditol, a rare sugar alcohol, for professionals in research, development, and drug discovery. It outlines commercial sourcing, analytical specifications, relevant biological pathways, and standardized experimental workflows.

This compound (CAS 488-45-9), the L-enantiomer of iditol, is a six-carbon sugar alcohol (polyol) that serves as a valuable stereoisomer for research purposes.[1] While its D-enantiomer is more common, this compound's unique stereochemistry makes it a critical component in metabolic studies, particularly in understanding enzymatic pathways and as a potential therapeutic agent.[2] It is a metabolite found in humans and fungi and has been identified in various plants.[1][3]

Commercial Suppliers and Specifications

High-purity this compound is essential for reproducible experimental results. Several reputable chemical suppliers provide research-grade this compound. The following table summarizes the specifications from prominent vendors to aid in procurement decisions.

| Supplier | Product Number | Purity Specification | Analysis Method | Form | Solubility |

| Sigma-Aldrich | 45337 | ≥98% | Gas Chromatography (GC) | White Solid | Water: 50 mg/mL |

| TCI America | I0725 | >98.0% | High-Performance Liquid Chromatography (HPLC) | White to Almost White Powder/Crystal | Not Specified |

| Smolecule | SM09438 | >98% | Certificate of Analysis (Batch Specific) | Not Specified | Soluble in DMSO |

| Biosynth | MI04750 | High Purity (Specifics not listed) | Not Specified | Not Specified | Not Specified |

| Simson Pharma | Not Specified | High Purity (Accompanied by Certificate of Analysis) | Certificate of Analysis (Batch Specific) | Not Specified | Not Specified |

This data is compiled from publicly available information on supplier websites. Researchers should always consult the lot-specific Certificate of Analysis for the most accurate data.[2][4][5][6]

Experimental Protocols and Workflows

Accurate analysis and application of this compound require robust and validated methodologies. Below are detailed protocols for common experimental procedures relevant to carbohydrate research.

Protocol 1: Qualitative Analysis of this compound (Molisch's Test)

This test is a general procedure for confirming the presence of carbohydrates.

Objective: To detect the presence of this compound in a solution.

Methodology:

-

Add 2 mL of the aqueous test solution containing this compound to a clean test tube.

-

Add 2 drops of Molisch's reagent (α-naphthol dissolved in ethanol).

-

Carefully incline the test tube and slowly pour 1-2 mL of concentrated sulfuric acid down the side of the tube to form a layer at the bottom.

-

Observe the interface between the two layers. A positive test is indicated by the formation of a purple or violet-colored ring, which confirms the presence of a carbohydrate.[7][8]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for quantifying the purity of non-volatile compounds like sugar alcohols. This protocol is a general guideline for analyzing this compound.

Objective: To determine the purity of an this compound sample.

Methodology:

-

Standard Preparation: Prepare a stock solution of high-purity this compound standard in ultrapure water or a suitable mobile phase. Create a series of dilutions to generate a standard curve (e.g., 1, 5, 10, 25, 50 µg/mL).[9]

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent used for the standards to a known concentration. Filter the sample through a 0.45-µm membrane filter before injection.[10]

-

Chromatographic Conditions:

-

Column: A column suitable for carbohydrate analysis, such as an amino or amide HILIC phase column, is often used.[11]

-

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is common for separating sugar alcohols.[10]

-

Flow Rate: Typically set between 0.5 and 1.0 mL/min.[10][12]

-

Detector: A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is preferred for compounds like this compound that lack a UV chromophore.[13][14]

-

-

Analysis: Inject equal volumes of the standards and the sample. Purity is calculated by comparing the peak area of the this compound in the sample to the total area of all peaks in the chromatogram.

Visualizing Workflows and Pathways

Diagrams are crucial for understanding complex relationships in experimental and biological systems. The following visualizations were created using the DOT language.

Quality Control Workflow for this compound

This diagram illustrates a typical workflow for the quality control and analysis of a commercial this compound sample before its use in an experiment.

Simplified Metabolic Context of this compound

This compound is involved in fructose and mannose metabolism. The enzyme this compound 2-dehydrogenase (also known as sorbitol dehydrogenase) catalyzes the interconversion of this compound and L-sorbose. This is a key reaction linking polyol pathways to mainstream carbohydrate metabolism.[15][16]

References

- 1. This compound | C6H14O6 | CID 5460044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 488-45-9 | >98% [smolecule.com]

- 3. This compound | 488-45-9 [chemicalbook.com]

- 4. This compound 488-45-9 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 488-45-9 | MI04750 | Biosynth [biosynth.com]

- 6. This compound | CAS No- 488-45-9 | Simson Pharma Limited [simsonpharma.com]

- 7. Qualitative Analysis of Carbohydrates (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. scribd.com [scribd.com]

- 9. mdpi.com [mdpi.com]

- 10. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative study for analysis of carbohydrates in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous HPLC determination with light-scattering detection of lactulose and mannitol in studies of intestinal permeability in pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 16. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]

L-Iditol Solubility: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of L-Iditol in various common laboratory solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research who utilize this compound in their work. The guide summarizes available quantitative solubility data, details experimental protocols for solubility determination, and provides a visualization of a key metabolic pathway involving this compound.

Quantitative Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Observations |

| Water | 50 mg/mL[1] | Not Specified | Clear, colorless solution.[1] Another source indicates "Slightly, Sonicated".[2][3][4] |

| Dimethyl Sulfoxide (DMSO) | Soluble[5] | Not Specified | Another source indicates "Slightly, Sonicated".[2][3][4] |

| Methanol | Slightly, Sonicated[2][3][4] | Not Specified | |

| Ethanol | Data Not Available | - | |

| Acetone | Data Not Available | - |

Note: The qualitative descriptors "Soluble" and "Slightly" indicate that while this compound does dissolve in these solvents, precise quantitative measurements under various conditions (e.g., temperature) are not consistently reported. Sonication may be required to facilitate dissolution in some cases.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers wishing to determine the solubility of this compound in specific solvents or under particular conditions, the shake-flask method is a widely accepted and reliable technique. This protocol outlines the general steps for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, acetone)

-

Thermostatically controlled shaker or incubator

-